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Compound of Interest

Compound Name: DiSulfo-Cy5 alkyne

Cat. No.: B15597435 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of DiSulfo-Cy5 alkyne, a

water-soluble, far-red fluorescent probe, for the labeling and visualization of azide-modified

biomolecules in fluorescence microscopy. This document outlines the key properties of the dye,

detailed protocols for labeling proteins, cells, and tissues, and troubleshooting guidelines to

ensure successful experimental outcomes.

Introduction to DiSulfo-Cy5 Alkyne
DiSulfo-Cy5 alkyne is a sulfonated cyanine dye featuring a terminal alkyne group. This

functional group allows for its covalent attachment to molecules containing an azide group via a

highly efficient and specific bioorthogonal reaction known as the copper(I)-catalyzed azide-

alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][3] Its high water

solubility, exceptional brightness, and photostability make it an excellent choice for a variety of

fluorescence imaging applications.[4][5] The far-red emission of DiSulfo-Cy5 minimizes

autofluorescence from biological samples, leading to a high signal-to-noise ratio.[6]

Key Features:

High Water Solubility: The presence of two sulfo groups enhances hydrophilicity, allowing for

direct use in aqueous buffers without the need for organic co-solvents.[4][5]
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Far-Red Fluorescence: With an excitation maximum around 646 nm and an emission

maximum around 662 nm, it is well-suited for the Cy5 channel on most fluorescence

microscopes and reduces background from native cellular fluorophores.[2][4]

High Quantum Yield and Extinction Coefficient: These properties contribute to the dye's

intense fluorescence signal, enabling the detection of low-abundance targets.[2][4]

Bioorthogonal Reactivity: The alkyne group specifically reacts with azides, ensuring that the

dye is incorporated only at the desired sites.[1][7]

Quantitative Data
The photophysical and chemical properties of DiSulfo-Cy5 alkyne are summarized in the table

below for easy reference and comparison.

Property Value Reference(s)

Excitation Maximum (λex) ~646 nm [2]

Emission Maximum (λem) ~662 nm [2]

Molar Extinction Coefficient (ε) ~271,000 cm⁻¹M⁻¹ [2][4]

Fluorescence Quantum Yield

(Φ)
~0.28 [2][4]

Molecular Weight ~701.8 g/mol (sodium salt) [8]

Solubility Water, DMSO, DMF [9]

Reactive Group Terminal Alkyne [1][2]

Reaction
Copper(I)-Catalyzed Azide-

Alkyne Cycloaddition (CuAAC)
[1][2][3]

Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the use of DiSulfo-
Cy5 alkyne in common fluorescence microscopy applications.
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Protocol 1: Labeling of Azide-Modified Proteins
This protocol describes the labeling of purified proteins that have been modified to contain

azide groups, for example, through metabolic incorporation of azide-containing amino acids or

chemical modification.

Materials:

Azide-modified protein in an azide-free buffer (e.g., phosphate-buffered saline, PBS)

DiSulfo-Cy5 alkyne

Dimethyl sulfoxide (DMSO)

Copper(II) sulfate (CuSO₄)

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-

yl)methyl)amine (TBTA) as a copper ligand

Sodium ascorbate

Deionized water

Size-exclusion chromatography column (e.g., PD-10 desalting column)

Procedure:

Prepare Stock Solutions:

DiSulfo-Cy5 alkyne: Prepare a 10 mM stock solution in DMSO.

CuSO₄: Prepare a 100 mM stock solution in deionized water.

THPTA/TBTA: Prepare a 200 mM stock solution in deionized water (THPTA) or DMSO

(TBTA).

Sodium Ascorbate: Prepare a fresh 300 mM stock solution in deionized water immediately

before use.
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Reaction Setup:

In a microcentrifuge tube, add the azide-modified protein to a final concentration of 1-10

mg/mL in an appropriate reaction buffer (e.g., PBS, pH 7.4).

Add the DiSulfo-Cy5 alkyne stock solution to achieve a 2- to 10-fold molar excess over

the protein.

Prepare the catalyst premix by mixing the CuSO₄ and THPTA/TBTA solutions in a 1:2

molar ratio. Let it incubate for a few minutes.

Add the catalyst premix to the reaction mixture to a final copper concentration of 50-100

µM.[10]

Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a

final concentration of 1-5 mM.[10]

Incubation:

Gently mix the reaction and incubate at room temperature for 30-60 minutes, protected

from light.[10]

Purification:

Remove unreacted dye and catalyst components by purifying the labeled protein using a

size-exclusion chromatography column.

Analysis:

Determine the degree of labeling (DOL) by measuring the absorbance of the purified

conjugate at 280 nm (for the protein) and ~646 nm (for DiSulfo-Cy5).

Protocol 2: Labeling of Azide-Modified Live Cells
This protocol outlines the labeling of live mammalian cells that have incorporated azide-

containing metabolic precursors (e.g., azido sugars, amino acids).

Materials:
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Cells cultured with an azide-containing metabolic precursor

DiSulfo-Cy5 alkyne

DMSO

Copper(II) sulfate (CuSO₄)

THPTA

Sodium ascorbate

Dulbecco's Phosphate-Buffered Saline (DPBS)

Cell culture medium

Fixative (e.g., 4% paraformaldehyde in PBS)

Mounting medium with DAPI

Procedure:

Cell Preparation:

Culture cells in the presence of an appropriate azide-containing metabolic precursor for

24-48 hours.

Harvest the cells and wash them twice with ice-cold DPBS.

Prepare Labeling Reagents:

Prepare fresh stock solutions of CuSO₄ (100 mM), THPTA (200 mM), and sodium

ascorbate (300 mM) in deionized water.

Prepare a 10 mM stock solution of DiSulfo-Cy5 alkyne in DMSO.

Click Reaction:

Resuspend the cells in DPBS.
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In a separate tube, prepare the click reaction cocktail. For a 1 mL final volume, combine:

DiSulfo-Cy5 alkyne to a final concentration of 25-100 µM.

Premix CuSO₄ and THPTA (1:2 molar ratio) and add to a final copper concentration of

100 µM.

Sodium ascorbate to a final concentration of 2.5 mM.[11]

Add the click reaction cocktail to the cell suspension.

Incubation:

Incubate the cells for 5-30 minutes at 4°C or room temperature, protected from light.[11]

Washing and Fixation:

Wash the cells three times with DPBS.

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

Wash the cells twice with PBS.

Microscopy:

Resuspend the cells in PBS and mount them on a microscope slide using a mounting

medium containing DAPI for nuclear counterstaining.

Image the cells using a fluorescence microscope with appropriate filter sets for DAPI and

Cy5.

Protocol 3: Staining of Azide-Labeled Tissue Sections
This protocol is for the fluorescent staining of azide-modified molecules in fixed tissue sections.

Materials:

Paraffin-embedded or frozen tissue sections from animals treated with an azide-labeled

precursor
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Xylene (for paraffin sections)

Ethanol series (100%, 95%, 70%) (for paraffin sections)

Antigen retrieval buffer (if necessary)

Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)

Blocking buffer (e.g., 5% BSA in PBS)

DiSulfo-Cy5 alkyne

Click chemistry reagents (as in Protocol 2)

Wash buffer (PBS with 0.1% Tween 20)

Mounting medium with DAPI

Procedure:

Deparaffinization and Rehydration (for paraffin sections):

Immerse slides in xylene to remove paraffin.[6]

Rehydrate through a series of decreasing ethanol concentrations and finally in deionized

water.[6]

Antigen Retrieval (if required):

Perform heat-induced epitope retrieval if necessary for your target.[6]

Permeabilization:

Incubate sections with permeabilization buffer for 10-15 minutes.[6]

Wash with wash buffer.

Blocking:
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Incubate sections with blocking buffer for 1 hour at room temperature to reduce non-

specific binding.

Click Reaction:

Prepare the click reaction cocktail as described in Protocol 2.

Apply the cocktail to the tissue sections and incubate for 30-60 minutes at room

temperature in a humidified chamber, protected from light.

Washing:

Wash the slides extensively with wash buffer to remove unreacted reagents.[6]

Counterstaining and Mounting:

Counterstain with DAPI if desired.

Mount the coverslip using an antifade mounting medium.[6]

Imaging:

Visualize the staining using a fluorescence or confocal microscope.

Visualizations
The following diagrams illustrate the key processes involved in using DiSulfo-Cy5 alkyne.
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Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Azide-Modified Biomolecule (R1-N3)

Cu(I) Catalyst

+

DiSulfo-Cy5 Alkyne

+

Labeled Biomolecule (Triazole Linkage)

Click Reaction

Click to download full resolution via product page

Caption: The CuAAC "click" reaction mechanism.

Experimental Workflow for Cell Labeling

1. Metabolic Labeling
(Incorporate Azide Precursor)

2. Cell Harvest
and Washing

3. Click Reaction
(DiSulfo-Cy5 Alkyne + Catalyst)

4. Washing and Fixation 5. Fluorescence Microscopy

Click to download full resolution via product page

Caption: Workflow for labeling live cells.

Troubleshooting
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Issue Possible Cause(s) Suggested Solution(s)

No or Weak Signal
Inefficient metabolic labeling

with the azide precursor.

Optimize the concentration

and incubation time of the

azide precursor.

Inactive click chemistry

reagents.

Prepare fresh sodium

ascorbate solution immediately

before use. Ensure the copper

catalyst and ligand are stored

correctly and are not

degraded.

Insufficient concentration of

DiSulfo-Cy5 alkyne.

Increase the molar excess of

the dye.

High Background
Non-specific binding of the

dye.

Ensure adequate blocking and

washing steps, especially for

tissue staining.[6] Use a

copper ligand like THPTA or

TBTA to minimize non-specific

copper interactions.

Incomplete removal of

unreacted dye.

For protein labeling, ensure

thorough purification. For cell

and tissue staining, perform

extensive washing steps.

Cell Death/Toxicity Copper-induced cytotoxicity.

Use a copper-chelating ligand

like THPTA to reduce copper

toxicity.[11] Minimize the

incubation time and

concentration of the copper

catalyst. Perform reactions at

4°C.[11]

High concentration of DMSO.

Keep the final DMSO

concentration in the cell

labeling medium below 0.5%.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Tissue_Staining_with_Cyanine_Dyes.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3014321/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3014321/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15597435?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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